Fluensulfone

Übersicht

Beschreibung

MCW-2, also known as Fluensulfone, is a novel nematicide belonging to the fluoroalkenyl thioether group. It is primarily used for the chemical control of plant parasitic nematodes. This compound has gained attention due to its significantly reduced environmental impact and low toxicity to non-target insects and mammals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fluensulfone involves the reaction of 5-chloro-2-thiazolyl sulfone with 3,4,4-trifluorobut-3-ene-1-sulfonyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction mixture is subjected to rigorous purification steps, including recrystallization and chromatography, to obtain this compound with high purity .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Fluensulfon durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Fluensulfon kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.

Reduktion: Die Reduktion von Fluensulfon kann zur Bildung von Thioethern führen.

Substitution: Fluensulfon kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Sulfonylgruppe.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Persäuren.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Nukleophile wie Amine und Thiole werden häufig eingesetzt.

Hauptprodukte:

Oxidation: Sulfoxide und Sulfone.

Reduktion: Thioether.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Fluensulfone has been registered for use in various crops, including cucurbits and fruiting vegetables. Its primary application is as a nematicide, targeting root-knot nematodes such as Meloidogyne spp.

Efficacy in Nematode Control

- Application Methods : Research indicates that this compound can be applied through drip irrigation or foliar methods. Studies have shown that both methods effectively control nematode populations, with drip applications being particularly efficient due to the compound's water solubility and mobility in soil .

- Field Trials : In field trials conducted on blueberry plants, this compound was tested both pre-plant and post-plant. Results indicated a significant reduction in nematode populations at 75 days post-application, demonstrating its effectiveness in managing replant disease caused by Mesocriconema ornatum .

| Application Method | Crop Type | Nematode Target | Efficacy Observed |

|---|---|---|---|

| Drip Irrigation | Blueberry | Meloidogyne spp. | Significant population reduction |

| Foliar Application | Cucurbits & Fruiting Veg. | Meloidogyne spp. | Effective control observed |

Toxicological Studies

This compound's safety profile has been evaluated through extensive toxicological studies. Key findings include:

- Carcinogenic Potential : Long-term studies involving dietary administration in rodents indicated a weak carcinogenic potential in female mice at high doses; however, no significant effects were observed in male mice or other species, suggesting limited relevance to human health .

- Metabolism Studies : Investigations into the metabolism of this compound have shown that it undergoes extensive biotransformation in animal models, leading to the formation of metabolites that may contribute to its biological activity. The studies indicated that metabolic activation is unlikely to occur in humans .

Mechanistic Insights

The mode of action of this compound remains partially understood but is believed to involve disruption of nematode physiology. Mechanistic studies have suggested that this compound may affect cellular processes in nematodes, leading to their mortality.

Research Findings

- In Vitro Studies : Laboratory studies have demonstrated that this compound exhibits significant nematicidal activity at concentrations above 0.1 µM, indicating its potential for direct application against nematodes .

- Environmental Impact : As a water-soluble compound, this compound has a lower environmental impact compared to traditional fumigants, making it a more sustainable option for nematode control in agriculture .

Wirkmechanismus

Fluensulfone exerts its nematicidal effects by inhibiting the development and viability of nematodes. It interferes with the nematode’s metabolic processes, leading to reduced egg viability and delayed development. The compound targets specific enzymes and pathways involved in nematode growth and reproduction .

Vergleich Mit ähnlichen Verbindungen

Fluopyram: Another nematicide with a different mode of action.

Abamectin: A widely used antiparasitic agent with a broader spectrum of activity.

Uniqueness of Fluensulfone: this compound stands out due to its low toxicity to non-target organisms and reduced environmental impact. Unlike some other nematicides, it does not persist in the environment, making it a safer option for agricultural use .

Biologische Aktivität

Fluensulfone is a novel nematicide belonging to the fluoroalkenyl thioether class, primarily used for controlling root-knot nematodes in various crops. Its unique mode of action and biological activity have garnered significant attention in agricultural research. This article delves into the biological activity of this compound, highlighting its efficacy, toxicity, and potential environmental impacts based on diverse research findings.

This compound exhibits a distinct mode of action compared to traditional nematicides. Research indicates that it irreversibly affects nematodes such as Caenorhabditis elegans, leading to inhibition of motility, feeding, egg-laying, and development. Unlike organophosphates and carbamates, this compound does not induce hypercontraction in nematodes, making it a promising alternative for crop protection against plant-parasitic nematodes .

Efficacy Against Nematodes

This compound has demonstrated significant efficacy in controlling root-knot nematodes (Meloidogyne spp.) across various studies. The following table summarizes key findings from different research studies regarding this compound's effectiveness:

Toxicity Studies

This compound's toxicity profile has been assessed through various short-term and long-term studies. Notably, it has shown moderate to high toxicity in laboratory animals, with the liver identified as a primary target organ. The following findings summarize key aspects of this compound's toxicity:

- Short-Term Toxicity : In a 28-day dietary study on rats, this compound administration resulted in increased liver weight and changes in liver enzyme activities without significant adverse effects on overall health .

- Long-Term Toxicity : In chronic studies involving mice and rats, no clear carcinogenic potential was observed. However, an increase in adenomas was noted in female mice at high doses, suggesting weak carcinogenic potential under specific conditions .

- Environmental Impact : this compound is characterized by low toxicity to non-target organisms, making it a more environmentally friendly option compared to older nematicides like methyl bromide .

Case Studies

Several case studies illustrate the practical applications of this compound in agricultural settings:

- Tomato-Cucumber Double Cropping System : A study showed that fall applications of this compound improved cucumber vigor and significantly reduced root-knot gall ratings compared to untreated plots .

- Onion Crop Management : Preventive applications of this compound effectively controlled Meloidogyne incognita, enhancing onion yield by decreasing nematode populations .

- Greenhouse Cultivation : In greenhouse trials, this compound demonstrated substantial reductions in nematode multiplication across various vegetable crops while maintaining crop health .

Eigenschaften

IUPAC Name |

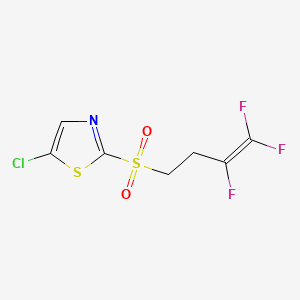

5-chloro-2-(3,4,4-trifluorobut-3-enylsulfonyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO2S2/c8-5-3-12-7(15-5)16(13,14)2-1-4(9)6(10)11/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSNMWAPKHUGZGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)S(=O)(=O)CCC(=C(F)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058054 | |

| Record name | Fluensulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

318290-98-1 | |

| Record name | Fluensulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=318290-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluensulfone [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0318290981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluensulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-(3,4,4-trifluorobut-3-enylsulfonyl)thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUENSULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7V6200877 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mode of action of fluensulfone?

A1: While the precise mode of action of this compound remains elusive, research suggests a novel mechanism distinct from established nematicides like organophosphates and macrocyclic lactones []. Studies indicate that this compound disrupts various physiological processes in nematodes, including locomotion, feeding behavior, metabolism, and development [, , ].

Q2: How does this compound affect nematode behavior?

A2: Research suggests that this compound interacts with serotonin (5-HT) signaling pathways in nematodes []. It stimulates stylet activity, crucial for feeding and host invasion, and blocks 5-HT-stimulated stylet activity in PPNs []. This suggests a potential target site within the nematode's neuromuscular system [].

Q3: Does this compound impact nematode metabolism?

A3: Yes, studies indicate that this compound exposure leads to metabolic impairment in nematodes []. This compound-treated nematodes exhibit reduced metabolic activity, as measured by MTT staining, and decreased lipid consumption, indicated by Nile Red staining []. Further research is needed to elucidate the specific metabolic pathways affected [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C12H10F3NO4S, and its molecular weight is 321.28 g/mol.

Q5: How does the formulation of this compound affect its efficacy?

A5: this compound is available in both granular (G) and emulsifiable concentrate (EC) formulations [, ]. Research suggests that the formulation influences sorption characteristics, with the granular formulation showing lower sorption compared to the technical-grade this compound []. This difference might be attributed to the limited availability of this compound for uptake in the granular formulation [, ].

Q6: Does soil type influence the efficacy of this compound?

A6: Yes, soil characteristics play a significant role in this compound's efficacy. Studies indicate that soil organic matter and clay content affect the sorption and mobility of this compound [, , ]. Higher organic matter content generally leads to greater sorption, potentially influencing its availability to nematodes [, , ].

Q7: How does soil temperature impact the nematicidal activity of this compound?

A7: Research suggests that this compound's efficacy is influenced by soil temperature []. Its nematicidal activity is generally higher at warmer soil temperatures, while its efficacy may be reduced in cold soil conditions [].

Q8: How do structural modifications of this compound affect its activity?

A8: While specific SAR studies on this compound are limited in the provided research, investigations into bioisosteric replacements and scaffold hopping have shown promise in identifying new this compound analogs with nematicidal activity []. These modifications aim to optimize the compound's steric, hydrophobic, electronic, and hydrogen-bonding properties, potentially influencing its potency and selectivity [].

Q9: How stable is this compound under various environmental conditions?

A9: this compound exhibits a relatively short half-life in soil, typically no longer than 24 days at an incorporation depth of 15-20 cm []. The dissipation rate appears independent of prevailing environmental conditions, suggesting minimal long-term environmental persistence [].

Q10: How does this compound behave in vivo in terms of absorption, distribution, metabolism, and excretion (ADME)?

A10: Detailed information on the ADME profile of this compound in various organisms is limited in the provided research. Further investigation is needed to understand its uptake, distribution within plants and target organisms, metabolic pathways, and elimination routes.

Q11: What evidence supports the efficacy of this compound against PPNs?

A11: Numerous field and greenhouse studies demonstrate the efficacy of this compound against various PPN species, including Meloidogyne spp., Globodera pallida, and Pratylenchus spp. [, , , , , , , , , , , , ]. It effectively reduces root galling, nematode population densities, and improves crop yield in various crops like tomato, cucumber, potato, and sweet potato [, , , , , , , , , , , , ].

Q12: Are there concerns regarding the development of resistance to this compound?

A12: While the research provided doesn't report specific instances of this compound resistance, understanding the potential for resistance development is crucial for any nematicide. Monitoring nematode populations for sensitivity shifts and implementing integrated pest management strategies will be essential in delaying resistance emergence [].

Q13: Are there alternative approaches for managing PPNs?

A13: Yes, integrated pest management strategies incorporating cultural practices, resistant cultivars, and biological control agents can complement or provide alternatives to chemical nematicides [, ]. The choice of approach depends on various factors, including the specific PPN species, crop, environmental conditions, and economic considerations [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.